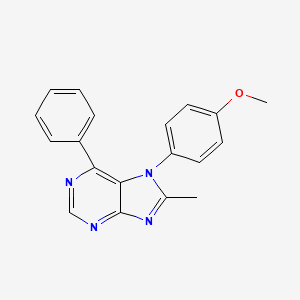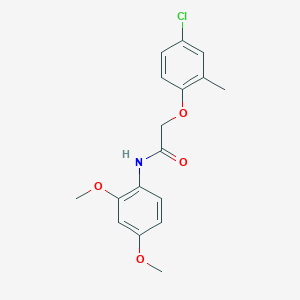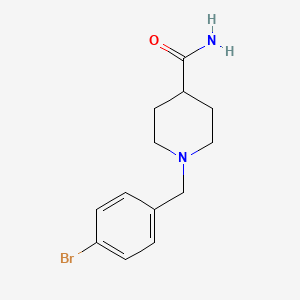
1-(4-bromobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
1-(4-bromobenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G-protein coupled receptor that is involved in the regulation of pain, anxiety, and mood. By blocking the NOP receptor, 1-(4-bromobenzyl)-4-piperidinecarboxamide can modulate the activity of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-piperidinecarboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in rodents, as well as to alleviate chronic pain. The compound has also been shown to inhibit drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its high selectivity for the NOP receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(4-bromobenzyl)-4-piperidinecarboxamide in laboratory experiments include its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromobenzyl)-4-piperidinecarboxamide. One potential avenue of research is to optimize the pharmacokinetic properties of the compound to improve its efficacy and reduce its side effects. Another direction is to explore the potential therapeutic applications of 1-(4-bromobenzyl)-4-piperidinecarboxamide in other medical conditions such as addiction and withdrawal symptoms. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(4-bromobenzyl)-4-piperidinecarboxamide.
Synthesemethoden
The synthesis of 1-(4-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 4-bromobenzylamine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has shown promising results in the treatment of anxiety and depression, as well as in the management of chronic pain. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-10(2-4-12)9-16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRPSDRRQDOFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
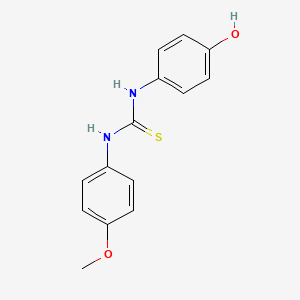
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
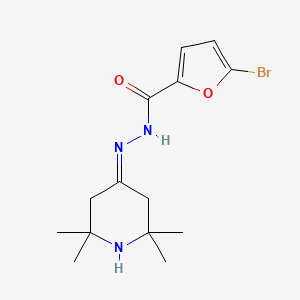
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
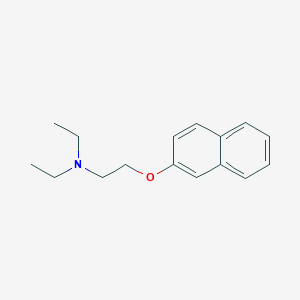

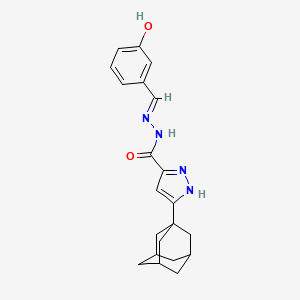
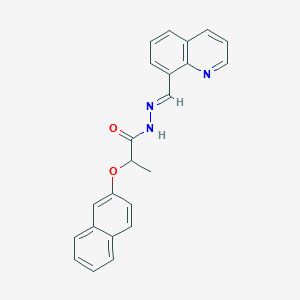
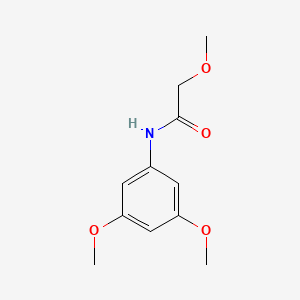
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
